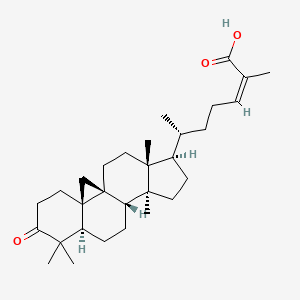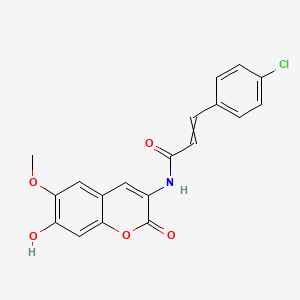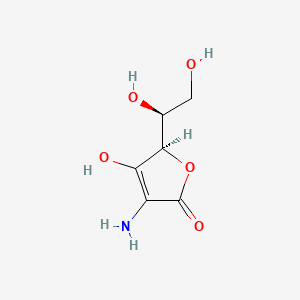
SGC2085
Descripción general
Descripción
SGC2085 is a potent and selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1) . Its chemical structure is shown below: !this compound Chemical Structure
Aplicaciones Científicas De Investigación
SGC2085 has significant implications in various scientific fields:
Chemistry: It serves as a valuable tool compound for studying arginine methylation and epigenetic modifications.
Biology: Researchers use this compound to investigate the role of CARM1 in gene regulation and cellular processes.
Medicine: Its potential therapeutic applications include cancer treatment, as CARM1 is implicated in tumorigenesis.
Industry: Although not directly used in industry, understanding CARM1 inhibition may lead to drug development.
Mecanismo De Acción
SGC2085 inhibits CARM1 by binding to its active site, preventing arginine methylation. CARM1 plays a role in gene expression regulation, chromatin remodeling, and transcriptional activation. The compound’s effects are mediated through these pathways.
Análisis Bioquímico
Biochemical Properties
SGC2085 plays a crucial role in biochemical reactions by selectively inhibiting CARM1 with an IC50 of 50 nM . CARM1 is a type of protein arginine methyltransferase (PRMT) that methylates arginine residues on histones and other proteins, influencing gene expression and cellular processes. This compound also selectively inhibits PRMT6 with an IC50 value of 5.2 μM, but does not inhibit other PRMT proteins . This selectivity makes this compound a valuable tool for studying the specific functions of CARM1 and PRMT6 in various biological contexts.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In HEK293 cells, this compound exhibits low cellular permeability and does not show cellular activity at concentrations up to 10 μM . Its inhibition of CARM1 can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, CARM1-mediated methylation of histones can influence the transcription of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting CARM1, this compound can modulate these cellular processes, making it a valuable tool for studying the role of CARM1 in cell biology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CARM1, thereby inhibiting its enzymatic activity. This compound features a methyl group at position R1 and a 3,5-dimethylphenoxy group at R2, which are essential for its potent and selective inhibition of CARM1 . The binding of this compound to CARM1 prevents the methylation of arginine residues on histones and other proteins, leading to changes in gene expression and cellular processes. Additionally, this compound’s selective inhibition of PRMT6 further highlights its specificity and potential for targeted therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable at -20°C for up to three years in its powder form and for up to one year in solution at -20°C . In in vitro studies, this compound has shown low cellular permeability and no cellular activity in HEK293 cells at concentrations up to 10 μM
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its low cellular permeability. In HEK293 cells, this compound does not show cellular activity at concentrations up to 10 μM, indicating limited intracellular accumulation . The specific transporters or binding proteins that interact with this compound have not been extensively studied, but its selective inhibition of CARM1 and PRMT6 suggests that it may be localized to specific cellular compartments where these enzymes are active.
Métodos De Preparación
SGC2085 is synthesized through specific routes, but detailed synthetic procedures are not widely available in the literature it is commercially available for research purposes
Análisis De Reacciones Químicas
SGC2085 primarily undergoes methylation reactions due to its inhibitory activity against CARM1 and PRMT6. Common reagents and conditions for these reactions are not explicitly reported. The major products formed from these reactions would involve arginine methylation.
Comparación Con Compuestos Similares
SGC2085’s uniqueness lies in its selectivity for CARM1 and PRMT6. Other similar compounds include general protein arginine methyltransferase inhibitors, but few exhibit such specificity.
Propiedades
IUPAC Name |
(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOFXKMALJTCZ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was SGC2085 discovered, and what makes it a significant finding in CARM1 inhibition research?
A1: this compound was identified through a virtual screening approach, a computational method not commonly successful with protein methyltransferases like CARM1. [] This approach involved screening a library of compounds for potential interactions with the CARM1 structure. The success of this strategy in identifying this compound highlights the potential of virtual screening for discovering novel inhibitors for this challenging target class.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



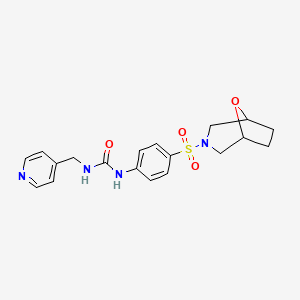


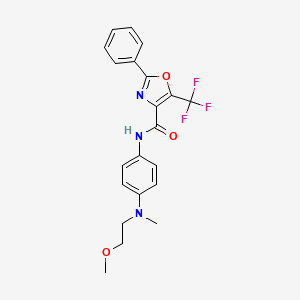


![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)
![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
